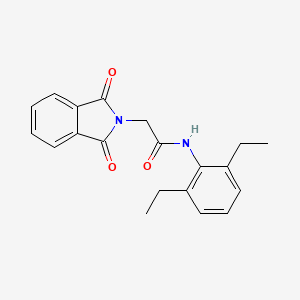![molecular formula C12H16N2OS B5666491 1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5666491.png)
1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[2-(3-Methylphenoxy)ethyl]-2-imidazolidinethione involves intricate chemical reactions. For instance, synthesis pathways often include the reaction of carbon disulfide with specific precursors to yield derivatives of imidazolidinethione. An example includes the synthesis of 1,3-dimethylimidazolidine-2-thione derivatives, indicating the versatility of methods used to create structurally similar compounds (Ojima & Inaba, 1979). These methodologies underscore the chemical flexibility and the potential to derive various analogues from a base structure.
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the physical and chemical properties of a compound. Studies involving X-ray diffraction and NMR spectroscopy provide detailed insights into the arrangement of atoms within the compound, highlighting the planarity or three-dimensionality of the molecular framework. For compounds similar to 1-[2-(3-Methylphenoxy)ethyl]-2-imidazolidinethione, structural analyses reveal how substituents influence molecular conformation and stability, offering clues about their reactivity and interaction with biological molecules.
Chemical Reactions and Properties
The chemical reactivity of imidazolidinethione derivatives demonstrates their potential in various applications, including as catalysts in reactions and as intermediates in the synthesis of more complex molecules. For example, the reactivity with ethylene to form imidazolidin-2-one derivatives underlines the versatility of these compounds in organic synthesis. Additionally, the formation of complexes with metals suggests applications in materials science and catalysis (Zhang, Lee, & Widenhoefer, 2009).
properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-3-2-4-11(9-10)15-8-7-14-6-5-13-12(14)16/h2-4,9H,5-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOWDZBHNRKATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5666421.png)
![3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5666422.png)
![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![9-[(2,3-dimethoxyphenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666445.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)


![5-[(2,6-dimethoxypyridin-3-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5666474.png)
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)


